(E)-2-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)ethyl acetate
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Overview
Description
(E)-2-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)ethyl acetate is an organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including organic synthesis and material science. The bicyclic framework provides rigidity and stability, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)ethyl acetate typically involves the reaction of 2,3-dimethylenebicyclo[2.2.1]hept-5-ene with acetic acid or its derivatives under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process often includes steps such as purification and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)ethyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reducing agents can be used to convert the compound into a reduced form.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an epoxide, while reduction could produce an alcohol derivative.
Scientific Research Applications
(E)-2-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)ethyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s stability and reactivity make it useful in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which (E)-2-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)ethyl acetate exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing various biochemical processes. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl ethyl carbonate: This compound shares a similar bicyclic structure but differs in its functional groups and reactivity.
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds also feature a bicyclic framework and are used in various synthetic applications.
Uniqueness
(E)-2-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)ethyl acetate stands out due to its specific functional groups and the stability provided by its bicyclic structure. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
2226-03-1 |
---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
[(2Z)-2-(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)ethyl] acetate |
InChI |
InChI=1S/C13H20O2/c1-9(14)15-7-6-12-10-4-5-11(8-10)13(12,2)3/h6,10-11H,4-5,7-8H2,1-3H3/b12-6- |
InChI Key |
DVZKEXVVDIXSMK-SDQBBNPISA-N |
SMILES |
CC(=O)OCC=C1C2CCC(C2)C1(C)C |
Isomeric SMILES |
CC(=O)OC/C=C\1/C2CCC(C2)C1(C)C |
Canonical SMILES |
CC(=O)OCC=C1C2CCC(C2)C1(C)C |
Key on ui other cas no. |
2226-03-1 58437-69-7 |
Pictograms |
Irritant |
Origin of Product |
United States |
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